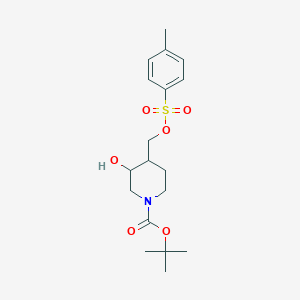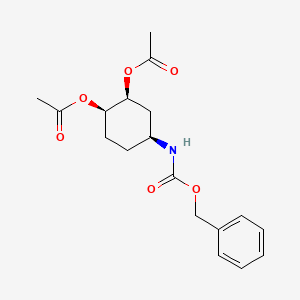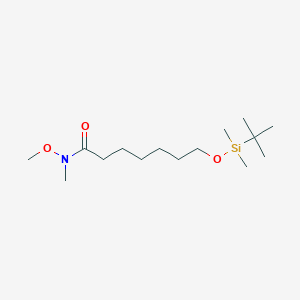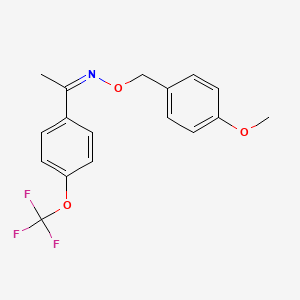
1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime is an organic compound characterized by the presence of trifluoromethoxy and methoxybenzyl groups
Preparation Methods
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime typically involves the reaction of 1-(4-(Trifluoromethoxy)phenyl)ethanone with O-(4-methoxybenzyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethoxy and methoxybenzyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime include:
1-(4-(Trifluoromethoxy)phenyl)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
1-(4-(Trifluoromethoxy)phenyl)ethanone oxime: Similar structure but without the methoxybenzyl group, affecting its chemical properties and applications.
4-(Trifluoromethoxy)phenyl isocyanate: Contains an isocyanate group instead of an oxime group, leading to different reactivity and applications.
Properties
IUPAC Name |
(Z)-N-[(4-methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-12(14-5-9-16(10-6-14)24-17(18,19)20)21-23-11-13-3-7-15(22-2)8-4-13/h3-10H,11H2,1-2H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXCKNAJIBUIRW-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
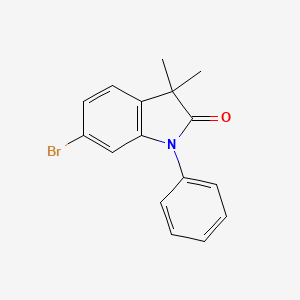
![1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B8079930.png)
![2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079937.png)
![5-Fluoro-3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8079952.png)
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B8079958.png)
![5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B8079966.png)
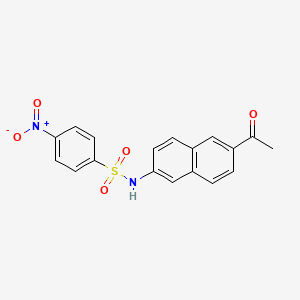
![tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8079974.png)
